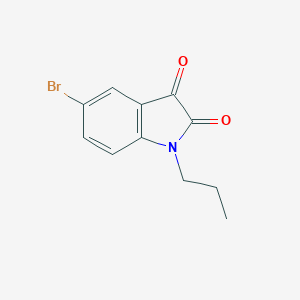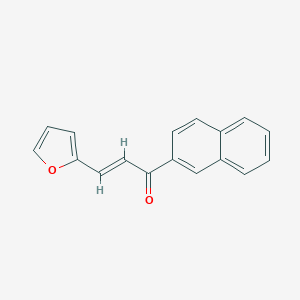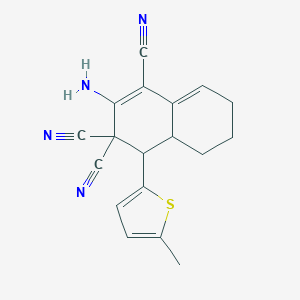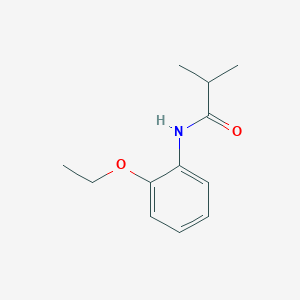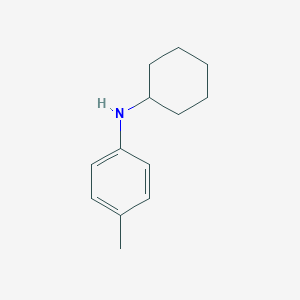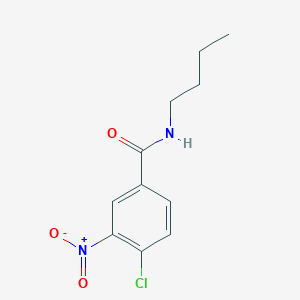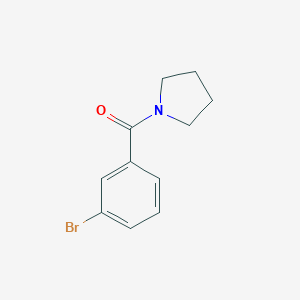
(3-Bromobenzoyl)pyrrolidine
Vue d'ensemble
Description
“(3-Bromobenzoyl)pyrrolidine” is an organic compound that consists of a benzene ring, a pyrrolidine ring, and a bromine atom attached to the benzene ring at the meta position. It has a molecular weight of 254.13 .
Synthesis Analysis
“(3-Bromobenzoyl)pyrrolidine” can be synthesized in several ways, including the reaction of pyrrolidine with 3-bromobenzoyl chloride or via the Suzuki-Miyaura cross-coupling reaction. The synthesis of pyrrolidines has been widely studied and various methods have been developed .Molecular Structure Analysis
The molecular formula of “(3-Bromobenzoyl)pyrrolidine” is C11H12BrNO . The InChI code is 1S/C11H12BrNO/c12-10-5-3-4-9(8-10)11(14)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2 .Physical And Chemical Properties Analysis
“(3-Bromobenzoyl)pyrrolidine” is a white crystalline solid with a molecular weight of 289.17 g/mol. It has a melting point of 119-121°C and a boiling point of 492.6°C. The compound is slightly soluble in water and highly soluble in organic solvents such as ethanol and acetone. Its density is predicted to be 1.469±0.06 g/cm3 .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Discovery
Specific Scientific Field
Medicinal chemistry and drug discovery.
(3-Bromobenzoyl)pyrrolidine
serves as a versatile scaffold for designing novel biologically active compounds. Medicinal chemists widely use the five-membered pyrrolidine ring due to several key features:
- Three-Dimensional Coverage : The non-planarity of the ring (referred to as “pseudorotation”) enhances three-dimensional coverage .
Experimental Procedures
Researchers construct pyrrolidine-based compounds using two main strategies:
Results and Outcomes
The stereogenicity of pyrrolidine carbons and spatial orientation of substituents significantly impact the biological profile of drug candidates. Different stereoisomers exhibit varying binding modes to enantioselective proteins, leading to diverse biological activities .
Antibacterial Agents
Specific Scientific Field
Microbiology and infectious diseases.
Summary of Application
Researchers have discovered pyrrolidine-2,3-diones as novel inhibitors of penicillin-binding protein 3 (PBP3). These compounds show promise in targeting multidrug-resistant bacterial strains, particularly Pseudomonas aeruginosa .
Experimental Procedures
The synthesis and optimization of pyrrolidine-2,3-dione derivatives involve structure-activity relationship (SAR) studies. Researchers explore modifications to enhance antibacterial activity against P. aeruginosa .
Results and Outcomes
The pyrrolidine-2,3-dione class demonstrates potential for combating antibiotic-resistant bacteria, emphasizing the need for further optimization .
Propriétés
IUPAC Name |
(3-bromophenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-10-5-3-4-9(8-10)11(14)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWDUMGAQDJYAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354197 | |
| Record name | (3-BROMOBENZOYL)PYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromobenzoyl)pyrrolidine | |
CAS RN |
346721-91-3 | |
| Record name | (3-BROMOBENZOYL)PYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

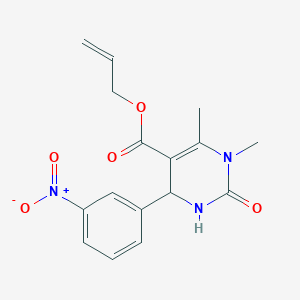
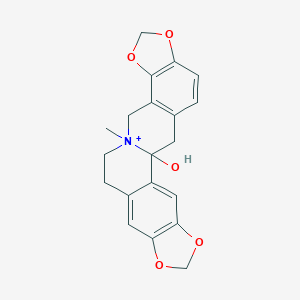
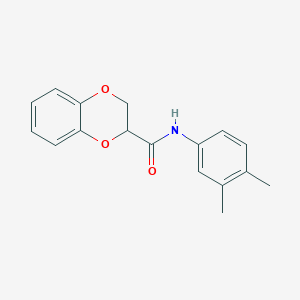
![1-[5-(Benzyloxy)-2-methyl-1-benzofuran-3-yl]ethanone](/img/structure/B187446.png)
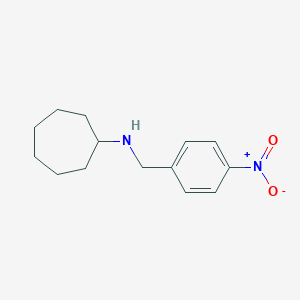
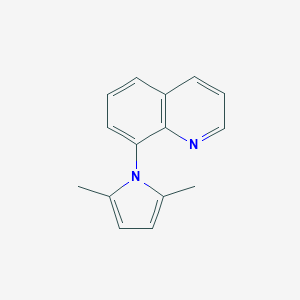
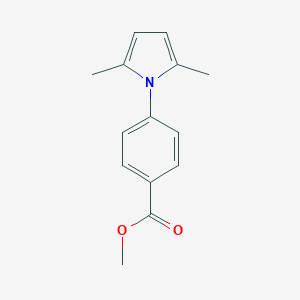
![[1,2-Bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl](2,4-dimethylphenyl)methanone](/img/structure/B187452.png)
